molecular formula C16H21NO3 B5410458 N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide

N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide

Cat. No.: B5410458
M. Wt: 275.34 g/mol
InChI Key: GGMYVBSZXXKOTJ-UHFFFAOYSA-N
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Description

“N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide” is a compound that contains a bicyclo[2.2.1]heptane structure, which is a type of bridged bicyclic compound. It also contains a benzamide group, which is a type of amide, and two methoxy groups attached to the benzene ring .


Molecular Structure Analysis

The bicyclo[2.2.1]heptane structure is a type of bridged bicyclic compound, which means it contains two rings that share two carbon atoms . The benzamide group is a type of amide, which consists of a carbonyl group (C=O) attached to a nitrogen . The methoxy groups are ether groups attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide and ether groups. The amide could potentially undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid . The ether groups might be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-4-3-5-14(20-2)15(13)16(18)17-12-9-10-6-7-11(12)8-10/h3-5,10-12H,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYVBSZXXKOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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